Iridomirmecina
Description
Iridomirmecina (alternatively spelled "iridomyrmecin") is a bioactive compound primarily isolated from the Argentine ant (Linepithema humile, formerly Iridomyrmex humilis). It belongs to the iridoid class of terpenoids, characterized by a cyclopentanoid monoterpene structure . Discovered by Mario Pavan in the mid-20th century, this compound serves dual ecological roles: as a potent insecticide against competing arthropods and as an antibiotic to protect ant colonies from microbial threats . Pavan's seminal work (1948–1952) demonstrated its efficacy in disrupting the nervous systems of insects and inhibiting bacterial growth, solidifying its significance in chemical ecology and early pharmacological research .
Structure
2D Structure
3D Structure
Properties
CAS No. |
1127-68-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3 |
InChI Key |
LYEFRAMOOLOUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1COC(=O)C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iridomirmecina involves several steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are not widely documented in public literature. general methods for synthesizing iridoids involve cyclization reactions of monoterpenes, followed by various functional group modifications .
Industrial Production Methods
Extraction from these natural sources remains the most common method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
Iridomirmecina undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Iridomirmecina has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: It is used to understand chemical communication in ants and wasps.
Medicine: Research is ongoing into its potential therapeutic applications due to its biological activity.
Industry: It is used in the development of natural insect repellents and attractants.
Mechanism of Action
The mechanism of action of iridomirmecina involves its interaction with specific receptors in insects. In ants, it acts as a defensive chemical, deterring predators. In wasps, it functions as a sex pheromone, attracting mates . The molecular targets and pathways involved include olfactory receptors and neural pathways that process chemical signals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Iridomirmecina shares functional and ecological parallels with other arthropod-derived defensive compounds. Below is a detailed comparison based on source, chemical class, function, and research findings.
Table 1: Comparative Analysis of this compound and Functionally Similar Compounds
Key Contrasts and Research Insights
Functional Specificity :
- This compound uniquely combines insecticidal and antibiotic effects, unlike the cardiac glycosides of monarch butterflies or the cardiotoxins of grasshoppers, which are solely defensive .
- The antibiotic action of this compound distinguishes it from most arthropod secretions, which prioritize predation deterrence over microbial resistance .
Structural Diversity :
- This compound’s iridoid backbone differs markedly from the steroidal structure of cardiac glycosides and the alkaloid-like compounds in grasshoppers, reflecting divergent evolutionary pathways .
Q & A
Q. How can researchers integrate real-world data (RWD) into this compound safety assessments?
- Answer : Leverage pharmacoepidemiological databases (e.g., FDA Sentinel Initiative) to analyze adverse event reports. Apply propensity score matching to control for confounders and use machine learning (e.g., random forests) to identify risk factors. Validate findings with targeted in vitro toxicogenomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
